NU-7031

Catalog No.
S548531
CAS No.
M.F
C14H15NO4
M. Wt
261.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU-7031

Product Name

NU-7031

IUPAC Name

6-methoxy-4-morpholin-4-ylchromen-2-one

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3

InChI Key

UEDWCBYLFYRZFY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3

Solubility

Soluble in DMSO, not in water

Synonyms

NU7031; NU7031; NU 7031.

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3

Description

The exact mass of the compound 6-methoxy-4-morpholino-2H-chromen-2-one is 261.10011 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU-7031, chemically known as 4-(morpholin-4-yl)-6-methoxy-1-benzopyran-2-one, is a synthetic compound primarily recognized for its role as an inhibitor of the enzyme deoxyribonucleic acid-dependent protein kinase (DNA-PK). This enzyme plays a critical role in the DNA damage response and repair mechanisms, making NU-7031 a compound of interest in cancer research due to its potential anticancer properties. Its molecular formula is C14H15NO4, and it has a molar mass of approximately 261.27 g/mol .

Typical for benzopyran derivatives. The compound can undergo:

  • Methylation: The presence of the methoxy group allows for further functionalization.
  • Hydrolysis: Under certain conditions, the morpholino group may be hydrolyzed, affecting its biological activity.
  • Oxidation: The structure is susceptible to oxidative reactions which can alter its pharmacokinetic properties.

These reactions are essential for understanding the compound's stability and reactivity in biological systems.

NU-7031 has been shown to exhibit significant biological activity as a potent inhibitor of DNA-PK. This inhibition is crucial as it enhances the sensitivity of cancer cells to radiation therapy and certain chemotherapeutic agents. In vitro studies have demonstrated that NU-7031 can increase cellular radiosensitivity, making it a promising candidate for combination therapies in oncology . Additionally, its ability to interfere with DNA repair mechanisms positions it as a potential therapeutic agent in cancer treatment strategies.

The synthesis of NU-7031 typically involves several steps:

  • Formation of the Benzopyran Core: The initial step usually includes the condensation of appropriate aromatic precursors.
  • Morpholino Substitution: The morpholino group is introduced through nucleophilic substitution reactions.
  • Methoxy Group Installation: This may involve methylation techniques to introduce the methoxy substituent at the 6-position of the benzopyran structure.

Various synthetic routes have been explored, often focusing on optimizing yield and purity while minimizing by-products .

NU-7031 is primarily investigated for its applications in:

  • Cancer Therapy: Its role as a DNA-PK inhibitor makes it valuable in enhancing the efficacy of radiotherapy and chemotherapy.
  • Research: Used in preclinical studies to explore DNA repair mechanisms and cellular responses to DNA damage.

The compound's unique properties position it as an important tool in both therapeutic and research settings within oncology.

Studies on NU-7031 have focused on its interactions with various biological molecules:

  • DNA-PK Interaction: Detailed kinetic studies reveal that NU-7031 binds effectively to DNA-PK, inhibiting its activity.
  • Cellular Uptake: Research indicates how NU-7031 is absorbed by cancer cells, impacting its efficacy as a therapeutic agent.

Further exploration into its pharmacokinetics and metabolic pathways is essential for understanding its full potential and safety profile in clinical applications .

Several compounds share structural similarities with NU-7031, notably:

Compound NameStructureNotable Features
NU70262-(morpholin-4-yl)-benzo[H]chromen-4-oneAnother DNA-PK inhibitor with similar applications but different pharmacokinetics .
NU71072-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-oneExhibits weaker inhibition of DNA-PK compared to NU7031 but has improved pharmacokinetic properties .
NU71992-[bis-(2-hydroxyethyl)-amino]-benzo[H]chromen-4-oneRelated compound with potential differences in metabolism and efficacy .

Uniqueness of NU-7031

NU-7031 stands out due to its specific structural modifications that enhance its potency against DNA-PK while maintaining favorable pharmacokinetic properties. Its methoxy substitution at the 6-position differentiates it from other similar compounds, potentially influencing both binding affinity and biological activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

261.10010796 g/mol

Monoisotopic Mass

261.10010796 g/mol

Heavy Atom Count

19

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1. Nutley BP, Smith NF, Hayes A, Kelland LR, Brunton L, Golding BT, Smith GC, Martin NM, Workman P, Raynaud FI. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. Br. J. Cancer (2005)

Explore Compound Types